molecular formula C19H19N7O2S B4323393 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Cat. No.: B4323393
M. Wt: 409.5 g/mol
InChI Key: BLIARFNYPLOJTC-BWBJDPRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound It features multiple functional groups, including an oxadiazole ring, a thiazolidinone ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the oxadiazole and thiazolidinone intermediates, followed by their condensation with the pyrazole derivative under specific conditions such as reflux in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S/c1-11(2)8-14-12(10-25(22-14)13-6-4-3-5-7-13)9-15-18(27)26(19(21)29-15)17-16(20)23-28-24-17/h3-7,9-11,21H,8H2,1-2H3,(H2,20,23)/b15-9+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIARFNYPLOJTC-BWBJDPRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN(C=C1/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.